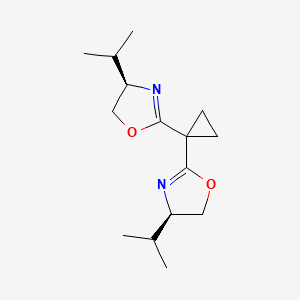![molecular formula C15H21BrN2O2 B13658159 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine: is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protecting group at the 3rd position, and an amine group at the 1st position of the tetrahydrobenzoazepine ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine typically involves the following steps:
Bromination: The starting material, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, is brominated at the 7th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The amine group at the 1st position is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the brominated intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or methanol is commonly used for Boc deprotection.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound after Boc removal.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction reaction performed.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a building block for designing biological probes to study various biochemical pathways.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of central nervous system (CNS) disorders.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine is primarily determined by its interaction with molecular targets in biological systems. The compound can interact with various enzymes, receptors, and ion channels, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison:
- Structural Differences: The presence of different functional groups (e.g., Boc group, oxazinone ring) distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds varies based on the functional groups present, influencing their suitability for different chemical reactions and applications.
- Applications: While all these compounds can be used in organic synthesis and drug development, their specific applications may differ based on their unique structural features.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 5-amino-8-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-10-8-11(16)4-5-12(10)13(17)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3 |
InChI Key |
UHTDGEDQJIUYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2)Br)C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


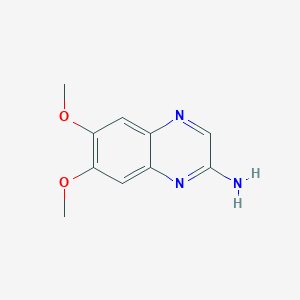
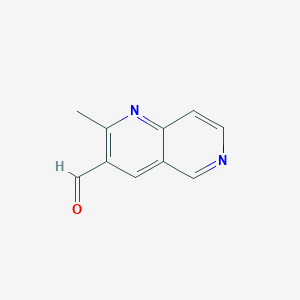

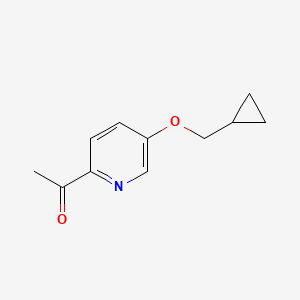
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)


![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)

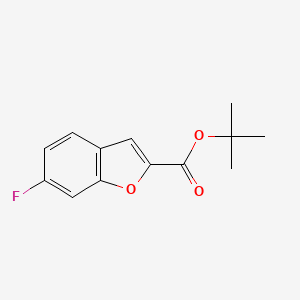
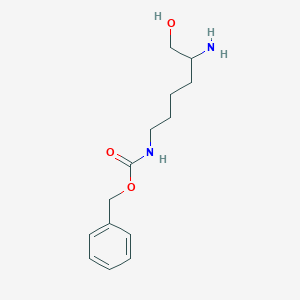
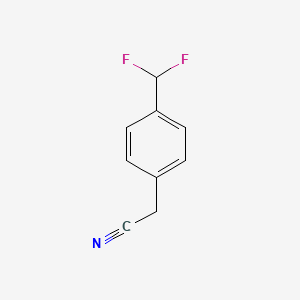
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
